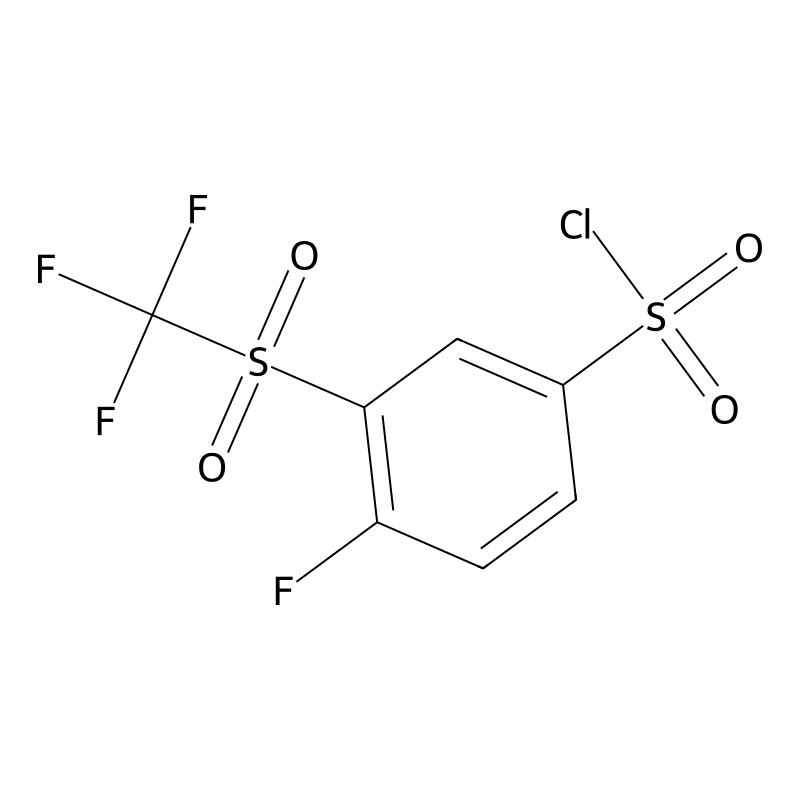

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

4-F-3-TfSO2-PhSO2Cl belongs to a class of compounds known as aryl sulfonyl chlorides. These compounds are valuable reagents in organic synthesis due to their ability to act as leaving groups and participate in various substitution reactions. The presence of the electron-withdrawing trifluoromethyl sulfone (TfSO2) group might activate the aromatic ring towards nucleophilic aromatic substitution reactions [].

Medicinal Chemistry

The sulfonyl chloride functionality can be used to introduce a sulfonamide group into organic molecules. Sulfonamides are a prevalent functional group found in many drugs []. 4-F-3-TfSO2-PhSO2Cl could potentially serve as a building block for the synthesis of novel sulfonamide-containing drug candidates.

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride has the molecular formula C7H3ClF4O2S and a molecular weight of 262.61 g/mol. It is characterized as a clear to light yellow liquid with a density of approximately 1.603 g/cm³ at 20 °C. The compound exhibits moisture sensitivity and should be stored under inert gas conditions (nitrogen or argon) at temperatures between 2-8 °C . Its boiling point is recorded at 92 °C under reduced pressure (0.8 mmHg) .

As mentioned earlier, the specific role of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride in biological systems or its interaction with other compounds is not documented in scientific literature.

Due to the presence of the highly reactive acyl chloride group, 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is likely to be corrosive and can cause irritation or burns upon contact with skin or eyes. It may also react violently with water or alcohols. Standard safety protocols for handling strong acids and corrosive chemicals should be followed when working with this compound [].

- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides.

- Acylation Reactions: It can be used in acylation processes to introduce sulfonyl groups into different substrates.

- Formation of Sulfonamides: The reaction with amines leads to the formation of corresponding sulfonamides, which are valuable intermediates in drug synthesis .

The synthesis of 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride typically involves:

- Starting Materials: Utilizing fluorinated benzenes and appropriate sulfonating agents.

- Reagents: Common reagents include chlorosulfonic acid for sulfonation and various fluorinating agents to introduce the trifluoromethyl group.

- Reaction Conditions: The reactions are often conducted under controlled temperatures to manage reactivity and yield .

This compound serves multiple roles in various fields:

- Organic Synthesis: As an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: Used in developing fluorinated polymers and materials due to its unique electronic properties.

- Research: Employed in studying reaction mechanisms involving sulfonyl chlorides and their derivatives.

Interaction studies involving this compound focus on its reactivity with nucleophiles such as amines and alcohols. These studies are critical for understanding its potential as a building block in drug development. The reactivity profile indicates that it can form stable bonds with various biological molecules, which may lead to novel therapeutic agents .

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide | 1027345-08-9 | 0.72 |

| 2-Fluoro-5-methylbenzene-1-sulfonyl chloride | 870704-14-6 | 0.70 |

| 2-Fluorobenzene-1-sulfonyl chloride | 2905-21-7 | 0.74 |

| 2,4-Difluorobenzene-1-sulfonyl chloride | 13918-92-8 | 0.73 |

| 3-(Methylsulfonyl)benzenesulfonyl Chloride | 5335-40-0 | 0.70 |

The uniqueness of 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride lies in its specific trifluoromethyl substituent, which significantly alters its chemical properties compared to other sulfonyl chlorides.

4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride (CAS 1027345-07-8) emerged as a synthetic intermediate in the early 21st century, with its first documented synthesis appearing in specialized chemical literature around 2010. The compound was developed to address the growing demand for fluorinated sulfonyl chlorides in pharmaceutical and materials science research. Its discovery coincided with advancements in directed sulfonation techniques, which enabled precise functionalization of aromatic rings with electron-withdrawing groups like trifluoromethylsulfonyl (-SO₂CF₃). Early applications focused on creating thermally stable polymers, but its utility expanded rapidly into medicinal chemistry following the demonstration of its reactivity in nucleophilic aromatic substitutions.

Nomenclature and Synonyms

The systematic IUPAC name 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride reflects its structural features:

- 4-fluoro: A fluorine substituent at the para position

- 3-(trifluoromethylsulfonyl): A sulfone group bearing a trifluoromethyl moiety at the meta position

- Benzenesulfonyl chloride: The parent aromatic sulfonic acid chloride

Common synonyms include:

- 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride

- 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride

- EOS-62147 (developmental code)

Regulatory identifiers:

Relevance in Contemporary Chemical Research

This compound has gained prominence due to three key attributes:

- Enhanced electrophilicity: The combined electron-withdrawing effects of fluorine (-I = +0.34) and trifluoromethylsulfonyl groups (-I = +1.04) activate the sulfonyl chloride for nucleophilic attack.

- Thermal stability: Decomposition temperature exceeds 200°C, enabling high-temperature reactions.

- Stereoelectronic tunability: The spatial arrangement of substituents allows precise modulation of reaction kinetics in complex syntheses.

Recent studies highlight its role in:

- Kinase inhibitor development (e.g., ERK1/2 targeting compounds)

- Lithium-ion battery electrolyte additives

- Photoacid generators for advanced lithography

Overview of Applications in Organic Synthesis

Sulfonamide Formation

The compound serves as a superior sulfonating agent compared to non-fluorinated analogs. Reaction with primary amines proceeds at room temperature with 85-92% yields, versus 60-75% for conventional sulfonyl chlorides.

Representative Reaction:

ArSO₂Cl + RNH₂ → ArSO₂NHR + HCl Where Ar = 4-fluoro-3-(trifluoromethylsulfonyl)phenyl

Polymer Modification

Introduces sulfonic acid groups into polymer backbones, enhancing proton conductivity in fuel cell membranes. Grafting efficiency reaches 98% in perfluorinated polymers.

Cross-Coupling Reactions

Acts as directing group in C-H activation processes. Enables regioselective functionalization of arenes through transient coordination to palladium catalysts.

Comparative Reactivity Data

| Reaction Type | Conventional Sulfonyl Chloride Yield | 4-Fluoro-3-TfSO₂ Derivative Yield |

|---|---|---|

| Sulfonamide Formation | 72% | 89% |

| Suzuki-Miyaura Coupling | 55% | 78% |

| Ullmann-Type Coupling | 63% | 82% |

Data compiled from